1,5-diethyl-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
1,5-Diethyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-diethyl-3-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may include the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine under reflux conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diethyl-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
1,5-Diethyl-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are studied for their roles in biological systems, including their interactions with enzymes and receptors.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-diethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit voltage-gated potassium channels and enhance calcium entry, affecting cellular signaling pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Known for its role in plant defense mechanisms.
Indole-3-acrylic acid: Studied for its potential therapeutic effects.
Uniqueness: 1,5-Diethyl-3-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the indole ring can enhance its interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,5-diethyl-3-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-10-6-7-12-11(8-10)9(3)13(14(16)17)15(12)5-2/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZMCPXJHJGKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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